4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro group, a dimethylphenyl group, a sulfonyl group, and a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a compound containing the dimethylphenylamino group in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with proteins involved in the WNT/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity in various applications.
Properties
IUPAC Name |
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-13-4-3-5-19(14(13)2)28-32(30,31)20-12-15(6-11-18(20)23)21(29)27-17-9-7-16(8-10-17)22(24,25)26/h3-12,28H,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJLOZXGZSFHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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